2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
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Description
The compound appears to contain a benzyl group (a part of the molecule derived from benzene) which is substituted with chlorine and fluorine atoms . It also contains a pyrimido[5,4-c][2,1]benzothiazine group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). The “5,5-dioxide” likely refers to the presence of two oxygen atoms in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl and pyrimido[5,4-c][2,1]benzothiazine groups would likely contribute to the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The presence of the benzyl group and the pyrimido[5,4-c][2,1]benzothiazine ring could potentially make it reactive towards certain types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its specific structure. The presence of the benzyl and pyrimido[5,4-c][2,1]benzothiazine groups, as well as the sulfur and oxygen atoms, would likely influence these properties .Safety and Hazards
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-6-ethylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S2/c1-2-24-16-6-4-3-5-14(16)18-17(28(24,25)26)10-22-19(23-18)27-11-12-7-8-13(21)9-15(12)20/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVROAKVYULHROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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